

4'-Hydroxy-3',5'-dimethylacetophenone chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4'-Hydroxy-3',5'-dimethylacetophenone
Cat. No.:	B1580598

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **4'-Hydroxy-3',5'-dimethylacetophenone**

This guide provides a comprehensive technical overview of **4'-Hydroxy-3',5'-dimethylacetophenone**, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical characteristics, spectral signature, reactivity, and handling protocols, grounding all information in established scientific principles and methodologies.

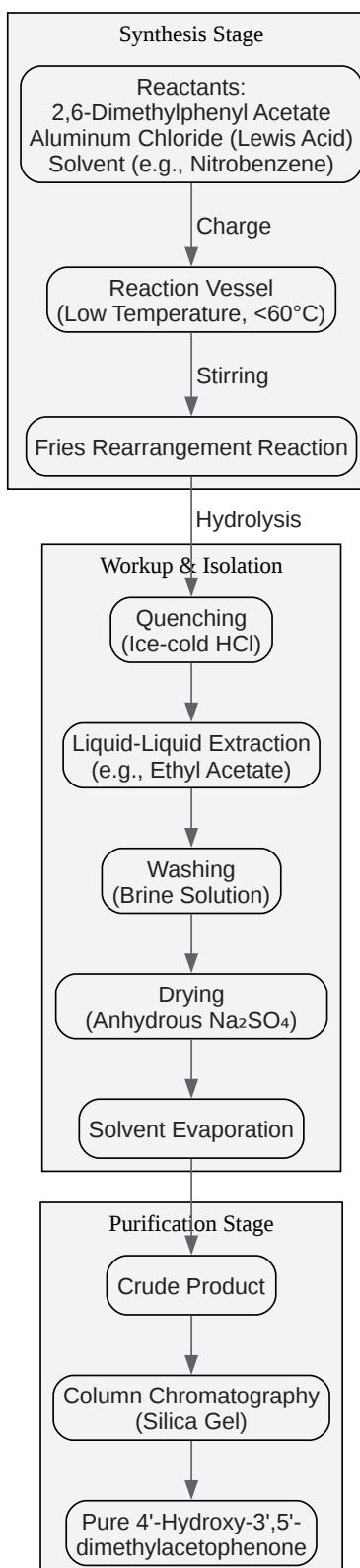
Introduction and Strategic Importance

4'-Hydroxy-3',5'-dimethylacetophenone, also known as 4-acetyl-2,6-dimethylphenol, is a substituted aromatic ketone. Its molecular structure, featuring a phenolic hydroxyl group, a ketone, and two methyl groups on the aromatic ring, makes it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its CAS Registry Number is 5325-04-2.^[1]

The interplay between the electron-donating hydroxyl and methyl groups and the electron-withdrawing acetyl group defines its chemical personality, influencing its reactivity and physical properties. Understanding these core characteristics is paramount for its effective application in research and development.

Synthesis Pathway: The Fries Rearrangement

The most common and industrially relevant synthesis of **4'-Hydroxy-3',5'-dimethylacetophenone** is achieved via the Fries rearrangement of 2,6-dimethylphenyl acetate.^{[2][3]} This reaction is a classic example of an intramolecular electrophilic aromatic substitution, where an acyl group migrates from a phenolic oxygen to a carbon atom on the aromatic ring.


Mechanistic Rationale

The Fries rearrangement is catalyzed by a Lewis acid, typically aluminum chloride (AlCl_3).^[3] The mechanism proceeds through several key steps:

- Coordination: The Lewis acid coordinates to the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic.
- Acylium Ion Formation: This coordination facilitates the cleavage of the acyl-oxygen bond, generating a resonance-stabilized acylium ion (CH_3CO^+) and an aluminum phenoxide complex.
- Electrophilic Attack: The highly reactive acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring of the phenoxide. The attack can occur at the ortho or para position relative to the oxygen.
- Rearomatization and Hydrolysis: The resulting intermediate undergoes tautomerization to restore aromaticity. A final aqueous workup hydrolyzes the aluminum complex to yield the final hydroxyacetophenone product.

Control over regioselectivity (ortho vs. para) is a critical aspect of this synthesis. Lower reaction temperatures (below 60°C) generally favor the formation of the para isomer (**4'-Hydroxy-3',5'-dimethylacetophenone**), which is often the thermodynamically more stable product.^{[3][4]} Higher temperatures can lead to increased formation of the ortho isomer.^{[3][4]}

Synthesis and Purification Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **4'-Hydroxy-3',5'-dimethylacetophenone**.

Experimental Protocol: Laboratory Scale Synthesis

- **Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and a suitable solvent (e.g., nitrobenzene or chlorobenzene).
- **Reactant Addition:** The flask is cooled in an ice bath. 2,6-Dimethylphenyl acetate (1.0 equivalent) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10°C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
- **Quenching:** The reaction mixture is slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction:** The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate (3 x 50 mL).
- **Washing:** The combined organic layers are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its unique combination of functional groups. The hydroxyl group's ability to participate in hydrogen bonding significantly influences its melting point and solubility.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₂ O ₂	[1]
Molecular Weight	164.20 g/mol	[1]
Appearance	White to light beige crystalline powder	[5]
Melting Point	151-155 °C	[6]
Boiling Point	Decomposes before boiling at atmospheric pressure	N/A
Solubility	Soluble in polar organic solvents like ethanol and methanol; limited solubility in nonpolar solvents like hexane.	[7]
pKa	Estimated around 8.5, typical for a phenol	[5]

Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following spectral data are characteristic of **4'-Hydroxy-3',5'-dimethylacetophenone**.

Technique	Characteristic Peaks / Signals	Rationale
¹ H NMR	$\delta \sim 10.0\text{-}11.0$ (s, 1H, -OH), $\delta \sim 7.5$ (s, 2H, Ar-H), $\delta \sim 2.5$ (s, 3H, -COCH ₃), $\delta \sim 2.2$ (s, 6H, Ar-CH ₃)	The phenolic proton is deshielded. The two aromatic protons are equivalent due to symmetry. The acetyl and methyl protons appear as sharp singlets.
¹³ C NMR	$\delta \sim 203$ (C=O), $\delta \sim 160$ (Ar-C-OH), $\delta \sim 130\text{-}135$ (Ar-C), $\delta \sim 125$ (Ar-C-COCH ₃), $\delta \sim 26$ (-COCH ₃), $\delta \sim 16$ (Ar-CH ₃)	The carbonyl carbon is significantly downfield. Aromatic carbons show distinct shifts based on their substituents.
IR (cm ⁻¹)	3400-3100 (broad, O-H stretch), ~ 1660 (strong, C=O stretch), ~ 1600 (C=C aromatic stretch), ~ 1250 (C-O stretch)	The broad O-H band is characteristic of a hydrogen-bonded phenol. The strong carbonyl absorption is indicative of an aryl ketone.
Mass Spec (EI)	m/z 164 (M ⁺), 149 ([M-CH ₃] ⁺), 121 ([M-COCH ₃] ⁺)	The molecular ion peak corresponds to the molecular weight. Common fragments arise from the loss of a methyl radical (from the acetyl group) and an acetyl radical.

Reactivity and Applications in Drug Development

The chemical reactivity of **4'-Hydroxy-3',5'-dimethylacetophenone** provides multiple avenues for further molecular elaboration.

- Phenolic Hydroxyl Group: This group is acidic and can be readily deprotonated to form a phenoxide, which can act as a nucleophile in Williamson ether synthesis or be acylated to form esters.

- Ketone Carbonyl Group: The carbonyl group can undergo nucleophilic addition reactions. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH_4) or catalytically hydrogenated.
- Aromatic Ring: While the ring is already substituted, the strong activating effect of the hydroxyl group could potentially allow for further electrophilic substitution, although steric hindrance from the methyl groups would direct incoming electrophiles to the remaining positions.

A notable application is its use as an intermediate in the synthesis of pharmaceutical compounds and their impurities. For example, it is a known precursor in the synthesis of impurities of Salmeterol, a long-acting β_2 adrenergic receptor agonist used in the treatment of asthma.^[5] This highlights its relevance in the pharmaceutical industry for creating analytical standards and understanding drug degradation pathways.

Safety, Handling, and Storage

As a laboratory chemical, proper handling is crucial to ensure safety.

- Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).^[1]
- Recommended PPE: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.^[6] Use a dust mask or work in a well-ventilated fume hood to avoid inhalation of the powder.^[6]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.^[8]

Conclusion

4'-Hydroxy-3',5'-dimethylacetophenone is a chemical of significant synthetic utility. Its straightforward preparation via the Fries rearrangement, combined with the versatile reactivity of its functional groups, establishes it as a valuable intermediate for researchers in organic chemistry and drug discovery. A thorough understanding of its chemical properties, spectral data, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4'-Hydroxy-3',5'-dimethylacetophenone | C10H12O2 | CID 36581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 5. 4'-Hydroxy-3'-methylacetophenone | 876-02-8 [chemicalbook.com]
- 6. 3,5-二甲基-4-羟基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. biosynth.com [biosynth.com]
- To cite this document: BenchChem. [4'-Hydroxy-3',5'-dimethylacetophenone chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1580598#4-hydroxy-3-5-dimethylacetophenone-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com